molecular formula C2HCl3F2 B1294774 1,2,2-Trichloro-1,1-difluoroethane CAS No. 354-21-2

1,2,2-Trichloro-1,1-difluoroethane

Cat. No.: B1294774
CAS No.: 354-21-2
M. Wt: 169.38 g/mol
InChI Key: FQAMAOOEZDRHHB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,2,2-Trichloro-1,1-difluoroethane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered metabolic processes. Additionally, this compound can bind to proteins, affecting their structure and function, which may result in changes in cellular homeostasis .

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound has been shown to disrupt cell signaling pathways, leading to altered cellular responses. This compound can also affect gene expression by modulating transcription factors, resulting in changes in the expression of genes involved in detoxification and stress responses. Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and altered metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. For instance, the binding of this compound to cytochrome P450 enzymes results in the inhibition of their catalytic activity, leading to decreased metabolism of other substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by environmental factors such as temperature and pH. Over time, this compound can degrade, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including chronic inhibition of metabolic enzymes and sustained alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes without significant toxicity. At higher doses, this compound can induce toxic effects, including liver damage, neurotoxicity, and disruption of endocrine function. Threshold effects have been observed, where a certain dosage level must be reached before significant adverse effects occur. These toxic effects are often dose-dependent and can be exacerbated by prolonged exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, causing oxidative stress and cellular damage. The metabolism of this compound can also affect the levels of various metabolites, altering metabolic flux and potentially leading to metabolic imbalances .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. It can accumulate in lipid-rich tissues due to its lipophilic nature, leading to higher concentrations in organs such as the liver and adipose tissue. The distribution of this compound within the body can influence its overall toxicity and biological effects .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can localize to various cellular compartments, including the endoplasmic reticulum, mitochondria, and cytoplasm. The targeting of this compound to specific organelles can be mediated by post-translational modifications and targeting signals. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .

Chemical Reactions Analysis

1,2,2-Trichloro-1,1-difluoroethane undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

1,2,2-Trichloro-1,1-difluoroethane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties and reactivity patterns compared to its analogs.

Properties

IUPAC Name

1,2,2-trichloro-1,1-difluoroethane
Source PubChem
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InChI

InChI=1S/C2HCl3F2/c3-1(4)2(5,6)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAMAOOEZDRHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl3F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861890
Record name 2,2-Difluoro-1,1,2-trichloroethane
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Molecular Weight

169.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 1,1-Difluoro-1,2,2-trichloroethane
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CAS No.

354-21-2, 41834-16-6
Record name 1,2,2-Trichloro-1,1-difluoroethane
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Record name HCFC 122
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Record name Ethane, trichlorodifluoro-
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Record name Ethane, 1,2,2-trichloro-1,1-difluoro-
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Record name 2,2-Difluoro-1,1,2-trichloroethane
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Record name 1,2,2-trichloro-1,1-difluoroethane
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Synthesis routes and methods

Procedure details

An alternative approach to HCFC's is the chlorination of fluorocarbons such as CH3CF3 (HFC-143a). For example, McBee (Industrial and Engineering Chemistry, Vol. 39, pp. 409-412 (1947)) reported that vapor phase chlorination of HFC-143a afforded a mixture of HCFC-133a, HCFC-132b, CHCl2CF3 (HCFC-123), and the fully chlorinated CF3CCl3 (CFC-113a). McBee also reported the chlorination of CH3CClF2 (HCFC-142b) to give HCFC-132b, HCFC-122, and the fully chlorinated CClF2CCl3 (CFC-112a). Again, using this technique --CH2Cl and --CHCl2 groups dominate the attainable substitution pattern.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 1,2,2-Trichloro-1,1-difluoroethane be synthesized from industrial waste products?

A: Yes, research has shown that this compound can be effectively synthesized through the reductive dechlorination of 1,1,1,2-Tetrachloro-2,2-difluoroethane. This is particularly relevant as 1,1,1,2-Tetrachloro-2,2-difluoroethane is a waste byproduct generated during the production of 2,2-Dichloro-1,1,1-trifluoroethane. [] This method utilizes zero-valent zinc as a reducing agent and has been shown to be most effective in solvents like methanol, dimethylformamide, and ethanol at 80 °C. [] This approach offers a potential solution for both the recycling of 1,1,1,2-Tetrachloro-2,2-difluoroethane and the industrial-scale production of this compound. []

Q2: What are the potential applications of this compound in synthetic chemistry?

A: this compound serves as a valuable precursor for synthesizing other fluorinated compounds. One example is its reaction with hydrogen fluoride (HF) in the presence of tantalum pentafluoride (TaF5) or niobium pentafluoride (NbF5) catalysts. [] This reaction leads to the production of fluorinated alkanes, showcasing the potential of this compound as a building block in the synthesis of fluorinated molecules. []

Q3: Does this compound form azeotropes with other compounds?

A: Research indicates that this compound forms azeotropes with bromine. [] Azeotropes are mixtures of liquids that exhibit a constant boiling point and composition, making their separation challenging through conventional distillation methods. This characteristic can be relevant in industrial processes and separation techniques involving these compounds.

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